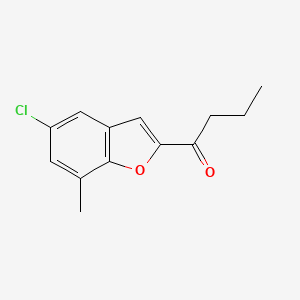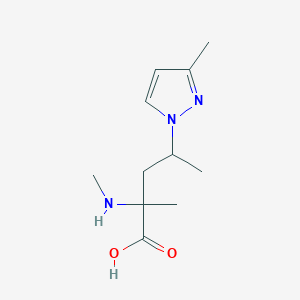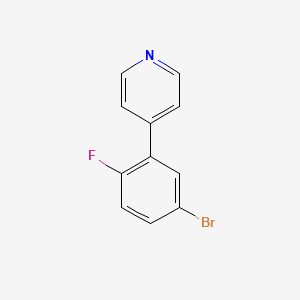
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is a chemical compound that features a cyclopropyl group attached to a triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl and isopropyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, utilizing recyclable catalysts and minimizing waste production .
化学反応の分析
Types of Reactions
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
科学的研究の応用
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
類似化合物との比較
Similar Compounds
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)acetic acid: Similar structure but with an acetic acid group instead of methanamine.
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is unique due to its specific combination of cyclopropyl and isopropyl groups attached to the triazole ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
特性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC名 |
cyclopropyl-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C10H18N4/c1-6(2)9-12-10(14(3)13-9)8(11)7-4-5-7/h6-8H,4-5,11H2,1-3H3 |
InChIキー |
ALKQCZQUSRPGSN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN(C(=N1)C(C2CC2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


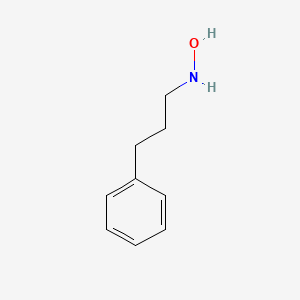
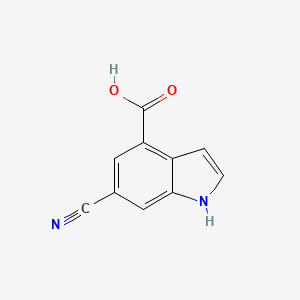

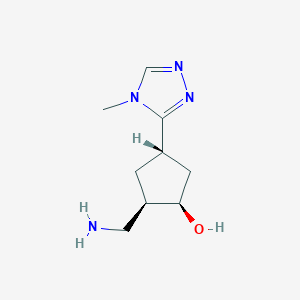
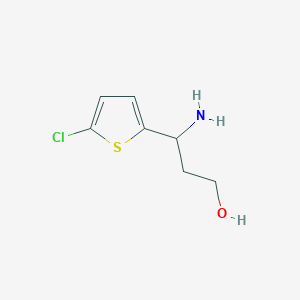

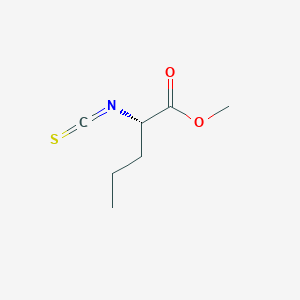
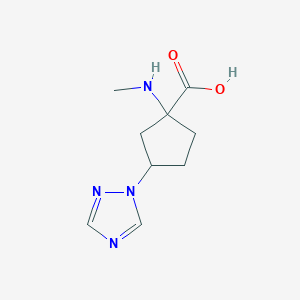
![N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13626535.png)
